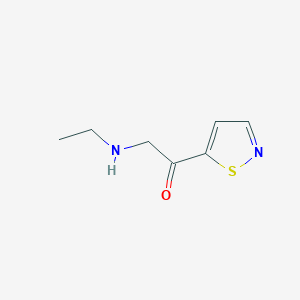
2-(Ethylamino)-1-(1,2-thiazol-5-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylamino)-1-(1,2-thiazol-5-yl)ethan-1-one is an organic compound that features both an ethylamino group and a thiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-1-(1,2-thiazol-5-yl)ethan-1-one typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioamides.
Introduction of the Ethylamino Group: This step might involve the reaction of the thiazole intermediate with ethylamine under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, specific solvents, and temperature control.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the thiazole ring or the ethylamino group.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: The thiazole ring can participate in substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride might be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Applications De Recherche Scientifique
2-(Ethylamino)-1-(1,2-thiazol-5-yl)ethan-1-one may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action for 2-(Ethylamino)-1-(1,2-thiazol-5-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The thiazole ring could play a crucial role in binding to the target site, while the ethylamino group might influence the compound’s overall pharmacokinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylamino)-1-(1,2-thiazol-5-yl)ethan-1-one
- 2-(Propylamino)-1-(1,2-thiazol-5-yl)ethan-1-one
- 2-(Ethylamino)-1-(1,3-thiazol-5-yl)ethan-1-one
Uniqueness
2-(Ethylamino)-1-(1,2-thiazol-5-yl)ethan-1-one is unique due to the specific positioning of the ethylamino group and the thiazole ring. This structural arrangement can influence its reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C7H10N2OS |
|---|---|
Poids moléculaire |
170.23 g/mol |
Nom IUPAC |
2-(ethylamino)-1-(1,2-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C7H10N2OS/c1-2-8-5-6(10)7-3-4-9-11-7/h3-4,8H,2,5H2,1H3 |
Clé InChI |
GHPIDZXCKWNLSQ-UHFFFAOYSA-N |
SMILES canonique |
CCNCC(=O)C1=CC=NS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Azetidin-3-yl)methyl]-1H-1,2,3-triazole](/img/structure/B13160390.png)

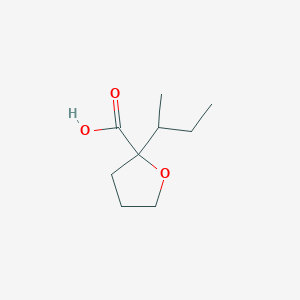
![1-[3-(Methylsulfanyl)propyl]-1H-imidazol-2-amine](/img/structure/B13160409.png)

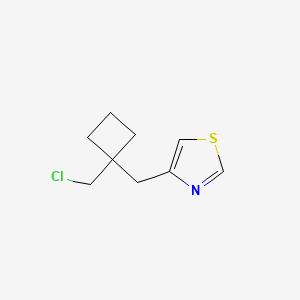
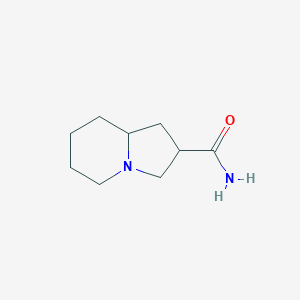

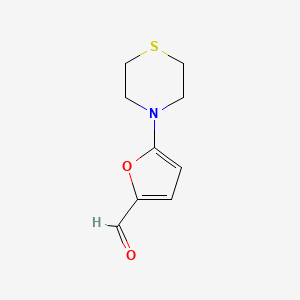
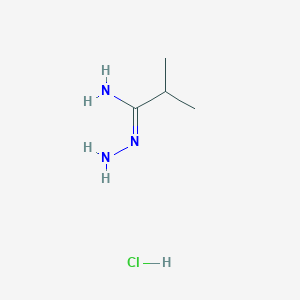

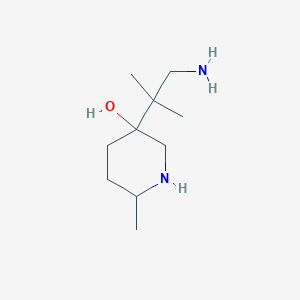

![2-{[3-(Bromomethyl)phenoxy]methyl}pyridine](/img/structure/B13160490.png)
